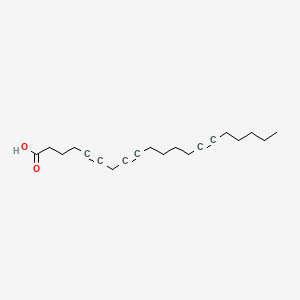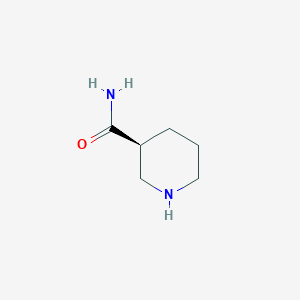![molecular formula C19H18N2O B1206752 N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B1206752.png)
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a phenyl ring, which is further connected to a benzamide moiety. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring.
Substitution with Methyl Groups: The pyrrole ring is then methylated at positions 2 and 5 using methyl iodide in the presence of a strong base such as sodium hydride.
Coupling with Phenyl Ring: The 2,5-dimethylpyrrole is coupled with a phenyl ring through a Suzuki coupling reaction, using a palladium catalyst and a boronic acid derivative of the phenyl ring.
Formation of Benzamide: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.
Scientific Research Applications
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to antibacterial and antifungal effects, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide can be compared with other benzamide derivatives and pyrrole-containing compounds:
N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzohydrazide: Similar structure but with a hydrazide group instead of an amide group, showing different biological activities.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains a pyrrolidinone ring, used in monoclonal antibody production.
N-(4-pyrrolyl)benzamide: Lacks the dimethyl substitution on the pyrrole ring, resulting in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H18N2O/c1-14-8-9-15(2)21(14)18-12-10-17(11-13-18)20-19(22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,22) |
InChI Key |
LAXJSLCWBAMXMV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol](/img/structure/B1206671.png)
![17H-cyclopenta[a]phenanthrene](/img/structure/B1206672.png)
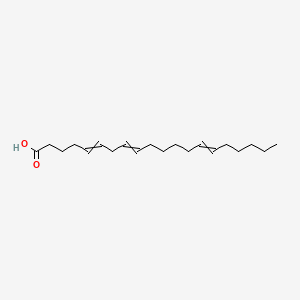
![(3aS,4S,7R,7aR)-7-hydroxy-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B1206674.png)

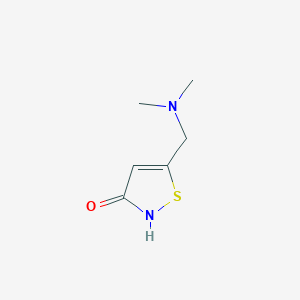
![5-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1206681.png)
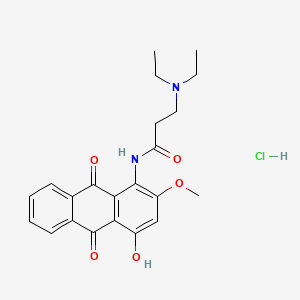
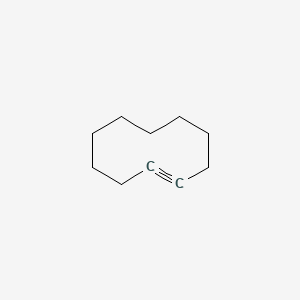
![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)

